molecular formula C19H18N2O3 B1263287 Methyl 3-(2-phenoxy-6-quinolyl)alaninate

Methyl 3-(2-phenoxy-6-quinolyl)alaninate

Cat. No.: B1263287
M. Wt: 322.4 g/mol
InChI Key: RARAOODWVODFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-phenoxy-6-quinolyl)alaninate is a non-proteinogenic amino acid ester featuring a quinoline backbone substituted with a phenoxy group at position 2 and an alaninate moiety at position 4. This compound is structurally related to fungicidal agents and bioactive molecules, with its quinoline core enabling interactions via π-π stacking and hydrogen bonding . Its synthesis typically involves condensation reactions between substituted quinoline precursors and amino acid esters, as exemplified in related methodologies .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 2-amino-3-(2-phenoxyquinolin-6-yl)propanoate

InChI

InChI=1S/C19H18N2O3/c1-23-19(22)16(20)12-13-7-9-17-14(11-13)8-10-18(21-17)24-15-5-3-2-4-6-15/h2-11,16H,12,20H2,1H3

InChI Key

RARAOODWVODFGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with several derivatives, differing primarily in substituents on the quinoline ring and the amino acid side chain. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Quinoline Amino Acid Modifications Key Properties/Applications Reference
Methyl 3-(2-phenoxy-6-quinolyl)alaninate 2-phenoxy Methyl ester of alanine Potential bioactivity (hypothesized)
Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate 2-(2,6-dichlorophenyl) Methyl ester of alanine Enhanced lipophilicity due to Cl atoms
Methyl N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alaninate 2-phenoxy + 2,6-dichlorobenzoyl N-acylated alanine methyl ester Increased steric hindrance; possible protease resistance
Valifenalate (Methyl (3RS)-3-(4-chlorophenyl)-N-[N-(isopropoxycarbonyl)-L-valyl]-β-alaninate) N/A (non-quinoline) β-alaninate with valyl carbamate Fungicidal (cell wall synthesis inhibition)

Key Observations :

Chlorine substituents (e.g., in Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate) increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Amino Acid Modifications: N-acylation (e.g., Methyl N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alaninate) introduces steric bulk, possibly delaying metabolic degradation compared to unacylated analogs .

Synthetic Yields: Related quinoline-alaninate derivatives synthesized via condensation reactions (e.g., compounds in ) achieve yields of 65–89%, suggesting comparable efficiency for the target compound .

Research Findings and Implications

  • Crystallographic Insights: The use of crystallography software (e.g., SHELX, ORTEP) highlights the importance of hydrogen bonding patterns in stabilizing the quinoline core. For example, the phenoxy group may form weaker hydrogen bonds compared to carboxylic acid derivatives, affecting crystal packing .
  • Biological Activity: While direct data on the target compound’s bioactivity is absent, structural analogs like Valifenalate demonstrate that esterified alaninate motifs are critical for antifungal action.
  • Stereochemical Considerations : Valifenalate exists as an equimolar diastereomer mixture, underscoring the need to evaluate stereochemistry in the target compound for optimizing activity and reducing off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(2-phenoxy-6-quinolyl)alaninate
Reactant of Route 2
Methyl 3-(2-phenoxy-6-quinolyl)alaninate

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